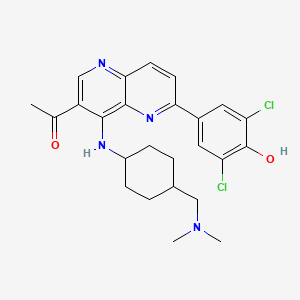
PBTZ169
Overview
Description
Mechanism of Action
Target of Action
The primary target of PBTZ169, also known as Macozinone, is an enzyme called decaprenylphosphoryl ribose oxidase, or DprE1 . This enzyme plays a vital role in the biosynthesis of key cell wall components in Mycobacterium tuberculosis .
Mode of Action
Macozinone interacts with its target, DprE1, by forming a covalent bond with the active-site Cys387 residue . This interaction results in the covalent inhibition of DprE1 , effectively blocking the enzyme’s function and disrupting the biosynthesis of key cell wall components .
Biochemical Pathways
The inhibition of DprE1 by Macozinone affects the synthesis of arabinan polymers, which are essential components of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to downstream effects that compromise the structural integrity of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of Macozinone have been studied in clinical trials. It has been shown to have a linear pharmacokinetic profile in the dosage range up to 640 mg after single and multiple administration . The preferred regimen of Macozinone intake is administration after meals .
Result of Action
The result of Macozinone’s action is the bactericidal effect against Mycobacterium tuberculosis . By inhibiting the essential enzyme DprE1, Macozinone disrupts the biosynthesis of key cell wall components, leading to the death of the bacteria .
Action Environment
The action of Macozinone can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by food intake, as indicated by the preferred regimen of administration after meals . Additionally, the drug’s efficacy can be influenced by the metabolic state of the bacteria, which can vary depending on the microenvironment within the host .
Biochemical Analysis
Biochemical Properties
Macozinone covalently inhibits DprE1, an enzyme essential for the biosynthesis of key cell wall components . This interaction is crucial for its function as it disrupts the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis .
Cellular Effects
Macozinone has been shown to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models . This suggests that Macozinone can influence cell function by interacting with various cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of Macozinone involves the inhibition of the essential flavoprotein DprE1 by forming a covalent bond with the active-site Cys387 residue . This interaction disrupts the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macozinone have been observed over time. For instance, a Multiple Ascending Dose study in 2016 investigated the safety, tolerability, and pharmacokinetics of Macozinone at doses up to 640 mg once daily for 14 days and revealed a good safety profile of the drug .
Dosage Effects in Animal Models
Animal tests have shown that Macozinone is very effective when combined with two existing TB drugs, pyrazinamide and bedaquiline
Metabolic Pathways
Macozinone is involved in the metabolic pathway that synthesizes the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis . It interacts with the enzyme DprE1 in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Macozinone is synthesized through a multi-step process starting from commercially available reagents. The synthesis involves the formation of a benzothiazinone core, followed by the introduction of a piperazine moiety. The key steps include:
- Formation of the benzothiazinone core through a cyclization reaction.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of macozinone involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process typically includes:
- Large-scale cyclization reaction to form the benzothiazinone core.
- Efficient introduction of the piperazine moiety.
- Purification using industrial-scale chromatography techniques.
- Crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Macozinone undergoes several types of chemical reactions, including:
Oxidation: Macozinone can be oxidized to form various metabolites.
Reduction: The compound can be reduced to form a dearomatized Meisenheimer complex.
Substitution: Nucleophilic substitution reactions are used in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like piperazine are used under basic conditions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Dearomatized Meisenheimer complex.
Substitution: Piperazine-substituted benzothiazinone.
Scientific Research Applications
Macozinone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzothiazinones.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Undergoing clinical trials for the treatment of tuberculosis, particularly multidrug-resistant strains.
Industry: Potential use in the development of new antitubercular drugs
Comparison with Similar Compounds
Macozinone is part of the benzothiazinone class of compounds, which includes other similar compounds such as BTZ043. Compared to these compounds, macozinone has shown superior potency and a unique mechanism of action. Similar compounds include:
BTZ043: Another benzothiazinone with potent antitubercular activity.
8-cyanobenzothiazinone: A derivative with improved pharmacokinetic properties
Macozinone stands out due to its high potency, unique mechanism of action, and potential to treat multidrug-resistant tuberculosis .
Properties
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZBXGJNBMCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377239-83-2 | |
| Record name | Macozinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macozinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MACOZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
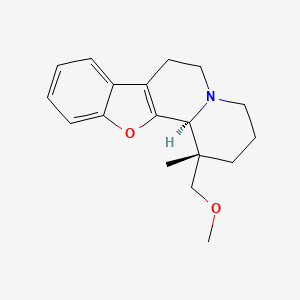
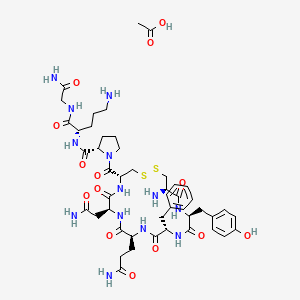
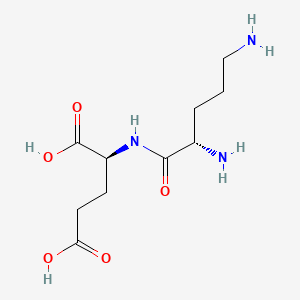
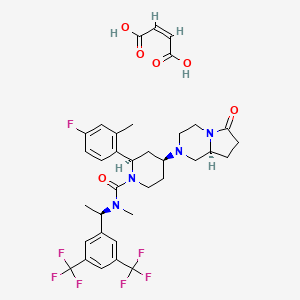

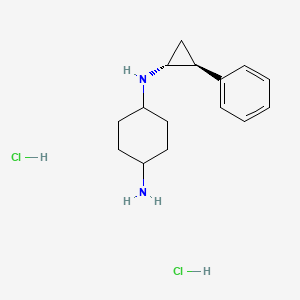
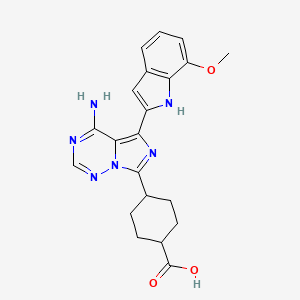

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

